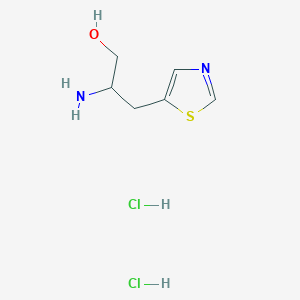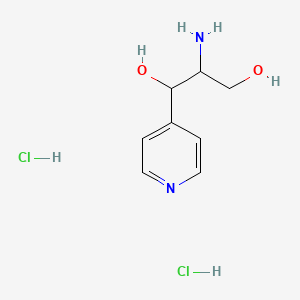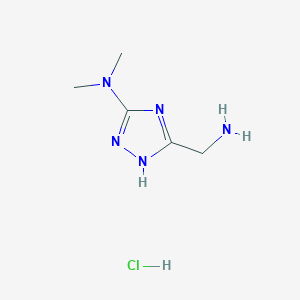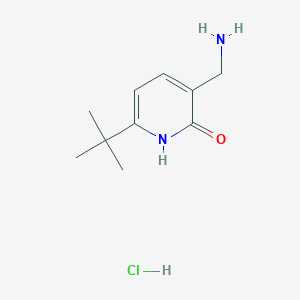![molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4](/img/structure/B1383796.png)
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a compound with the CAS Number: 1354940-93-4 . It has a molecular weight of 169.61 . The IUPAC name for this compound is 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is 1S/C7H7N3.ClH/c8-5-3-7-6 (10-4-5)1-2-9-7;/h1-4,9H,8H2;1H . The linear formula is C7H8CLN3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.61 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Inhibitors of Gastric Acid Secretion
- Application: A series of 1H-pyrrolo[3,2-b]pyridines, prepared through copper iodide catalyzed cyclization, showed potential as potent inhibitors of the gastric acid pump. This research established a structure-activity relationship focusing on substitution patterns affecting anti-secretory activity, lipophilicity, and pK(a) values (Palmer et al., 2008).
Regiochemistry in Reaction with Amines
- Application: Studies on the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones revealed significant insights into the formation of γ-1H-pyrrolo[3,2-b]pyridines and α-1H-pyrrolo[3,2-b]pyridines, influenced by Bronsted acids and bases, and Lewis acid (Sn(2+)) (De Rosa et al., 2015).
Synthesis and Properties
- Application: Research into the synthesis of 1H-pyrrolo[2,3-b]pyridines through various routes yielded alkyl and aryl substituted derivatives. These compounds showed reactions like nitration, bromination, iodination, and formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes (Herbert & Wibberley, 1969).
Cascade Reaction for 1H-pyrrolo[3,4-b]pyridine Derivatives
- Application: A Lewis acid-promoted cascade reaction was developed for efficiently constructing 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).
Potassium-Competitive Acid Blockers
- Application: A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were synthesized as potential potassium-competitive acid blockers (P-CABs), indicating their use as lead compounds in this area (Arikawa et al., 2014).
Functionalization for Agrochemicals/Materials
- Application: Functionalization of 1H-pyrrolo[2,3-b]pyridine was explored, leading to new compounds for potential use in agrochemicals and functional materials. This research led to various derivatives exhibiting fungicidal activity (Minakata et al., 1992).
Mécanisme D'action
Mode of Action
It’s known that the compound contains a pyrrolopyridine scaffold, which is a common structure in many biologically active compounds . This suggests that it may interact with biological targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
Pyrrolopyridine derivatives are known to be involved in a variety of biological processes
Result of Action
Some pyrrolopyridine derivatives have shown antifungal and antiviral activities , suggesting that this compound may have similar effects.
Action Environment
The action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 0-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions of the biological environment may also affect its action, efficacy, and stability.
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYEDUZVUDNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1383734.png)
